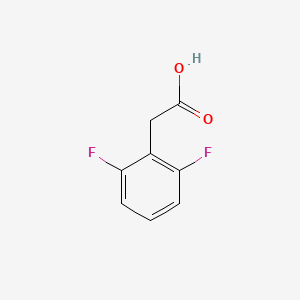

2,6-Difluorophenylacetic acid

描述

Overview of 2,6-Difluorophenylacetic Acid within Fluorine Chemistry

This compound is an organic compound featuring a phenylacetic acid structure with two fluorine atoms substituted at the 2nd and 6th positions of the phenyl ring. lookchem.com This specific molecular arrangement gives it distinct chemical properties, establishing it as a key building block in organic synthesis. lookchem.cominnospk.com It is particularly noted for its role as a versatile intermediate in the creation of more complex, biologically active molecules for the pharmaceutical and agrochemical sectors. lookchem.comchemimpex.com The presence of the difluorinated phenyl ring enhances its reactivity and stability. chemimpex.com For instance, it serves as a starting material for the synthesis of α-azidoacetophenones and N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea, which are of interest in medicinal chemistry. lookchem.comsigmaaldrich.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85068-28-6 | sigmaaldrich.comnist.govnih.gov |

| Molecular Formula | C₈H₆F₂O₂ | nist.govnih.govthermofisher.com |

| Molecular Weight | 172.13 g/mol | sigmaaldrich.comnih.govthermofisher.com |

| Melting Point | 97.0-103.0 °C | thermofisher.comthermofisher.com |

| Appearance | White to pale cream crystals or powder | thermofisher.comthermofisher.com |

| IUPAC Name | 2-(2,6-difluorophenyl)acetic acid | nih.govthermofisher.com |

| InChI Key | FUGDCKXBUZFEON-UHFFFAOYSA-N | nist.govnih.govthermofisher.com |

| SMILES | C1=CC(=C(C(=C1)F)CC(=O)O)F | nih.gov |

Historical Context and Significance of Fluorine in Pharmaceutical and Agrochemical Industries

The field of organic fluorine chemistry began to take shape in the 1890s. tandfonline.com However, its intersection with medicinal chemistry started later, with significant growth in the last few decades. tandfonline.comnumberanalytics.com The strategic incorporation of fluorine into drug candidates is now a common practice, with estimates suggesting that 20-30% of modern pharmaceuticals contain at least one fluorine atom. numberanalytics.com

The history of fluorine in medicinal chemistry is marked by major breakthroughs across various therapeutic areas. tandfonline.comnih.gov Early successes included the development of fluorinated steroids, which demonstrated higher potency compared to their non-fluorinated versions. numberanalytics.com This led to the creation of potent anti-inflammatory agents. researchgate.net The introduction of fluorine has been instrumental in developing anesthetics, anticancer and antiviral agents, and medications for the central nervous system. tandfonline.comnih.gov The unique properties of fluorine, such as its high electronegativity and small size, allow it to modulate a molecule's metabolic stability, binding affinity, and lipophilicity, thereby enhancing a drug's efficacy and pharmacokinetic profile. numberanalytics.comsoci.org In the agrochemical industry, fluorinated compounds are used in herbicides and pesticides to improve their effectiveness. chemimpex.comchemimpex.comcymitquimica.com

Role of Phenylacetic Acid Scaffolds in Drug Discovery and Organic Synthesis

The phenylacetic acid scaffold is a prevalent structural motif in drug molecules and synthetic intermediates. chu-lab.org This framework is a key component in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The versatility and chemical properties of scaffolds like phenylacetic acid make them attractive to researchers for developing new therapeutic agents. mdpi.com

In organic synthesis, significant effort has been dedicated to developing methods for the functionalization of phenylacetic acids. chu-lab.org Techniques such as palladium-catalyzed C-H activation allow for the direct modification of the phenyl ring, providing rapid access to a diverse range of derivatives. chu-lab.orgdoi.org These advanced synthetic methods have made it possible to create novel and complex molecules that are important for drug discovery programs. chu-lab.org The ability to selectively modify the phenylacetic acid core is crucial for optimizing the biological activity and properties of potential drug candidates. dovepress.com For example, this compound itself is used as a building block, highlighting the importance of functionalized phenylacetic acids in creating new chemical entities. lookchem.comchemimpex.com

Structure

3D Structure

属性

IUPAC Name |

2-(2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGDCKXBUZFEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234132 | |

| Record name | 2,6-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-28-6 | |

| Record name | 2,6-Difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Difluorophenylacetic Acid and Its Analogs

Strategies for Regioselective Fluorination in Phenylacetic Acid Synthesis

Achieving the desired 2,6-difluoro substitution pattern on a phenylacetic acid framework requires precise control over the fluorination process. Regioselectivity is paramount to avoid the formation of undesired isomers. Various strategies have been developed to address this challenge, primarily categorized into direct fluorination approaches and halogen exchange reactions.

Direct C-H fluorination is an attractive strategy as it allows for the introduction of fluorine atoms into a pre-existing aromatic ring without the need for pre-functionalization. beilstein-journals.org This approach can be more atom-economical compared to other methods. Electrophilic fluorinating reagents are commonly employed for this purpose.

Recent advancements have explored the use of photoredox catalysis to enable the direct C-H fluorination of arenes. nih.govnih.gov For instance, organic photoredox catalysts can facilitate the fluorination of aromatic C-H bonds under mild conditions using [¹⁸F]F⁻, which is particularly valuable for the synthesis of radiolabeled compounds for positron emission tomography (PET). nih.govnih.gov

Another approach involves the use of Selectfluor®, a powerful electrophilic fluorinating agent. A divergent strategy for the fluorination of phenylacetic acid derivatives has been demonstrated using a charge-transfer complex of Selectfluor® and 4-(dimethylamino)pyridine (DMAP). nih.gov The reaction outcome is interestingly dependent on the solvent system. In aqueous conditions, a decarboxylative fluorination occurs, leading to the corresponding benzyl (B1604629) fluoride (B91410). nih.gov Conversely, under non-aqueous conditions, direct fluorination at the benzylic position is favored, yielding α-fluoro-α-arylcarboxylic acids. nih.gov

Table 1: Examples of Direct Fluorination Approaches for Phenylacetic Acid Derivatives and Related Aromatic Systems

| Substrate | Fluorinating Agent/Catalyst | Product | Key Findings |

|---|---|---|---|

| Phenylacetic Acid Derivatives | Selectfluor® / 4-(dimethylamino)pyridine (in water) | Benzyl Fluoride Derivatives | Proceeds via a decarboxylative pathway. nih.gov |

| Phenylacetic Acid Derivatives | Selectfluor® / 4-(dimethylamino)pyridine (in acetonitrile) | α-Fluoro-α-arylcarboxylic Acids | Favors direct benzylic C-H fluorination. nih.gov |

| Various Arenes | [¹⁸F]F⁻ / Organic Photoredox Catalyst | ¹⁸F-labeled Arenes | Mild method for radiolabeling via direct C-H fluorination. nih.govnih.gov |

Halogen exchange (Halex) reactions are a cornerstone of industrial aromatic fluorination. This method involves the substitution of a halogen atom, typically chlorine or bromine, with fluorine. The reaction is particularly effective for aromatic rings that are activated by electron-withdrawing groups. A common reagent for this transformation is potassium fluoride (KF) at elevated temperatures in a polar aprotic solvent.

An industrial production method for 2,6-difluorobenzaldehyde (B1295200), a key precursor for 2,6-difluorophenylacetic acid, utilizes a halogen exchange reaction. google.com In this process, 2,6-dichlorobenzaldehyde (B137635) is treated with potassium fluoride in a medium of sulfolane (B150427) and toluene, with tetrabutylammonium (B224687) chloride acting as a phase-transfer catalyst. google.com This reaction is conducted under anhydrous and oxygen-free conditions to achieve a high conversion rate. google.com The resulting 2,6-difluorobenzaldehyde can then be further elaborated to the target phenylacetic acid.

The efficiency of halogen-exchange fluorination can be significantly enhanced by microwave irradiation, which can shorten reaction times by over 90% compared to conventional heating, while also improving yield and selectivity. dntb.gov.ua

Table 2: Halogen Exchange Reactions for the Synthesis of Fluorinated Aromatic Precursors

| Substrate | Fluorinating Agent/Catalyst | Product | Key Findings |

|---|---|---|---|

| 2,6-Dichlorobenzaldehyde | KF / Tetrabutylammonium chloride | 2,6-Difluorobenzaldehyde | Industrial method with high conversion under anhydrous conditions. google.com |

| Activated Aryl Chlorides | KF | Aryl Fluorides | A general and widely used method in industry. |

| 4-Chlorobenzaldehyde | KF / Phase Transfer Catalyst | 4-Fluorobenzaldehyde | Microwave irradiation significantly enhances reaction rate and yield. dntb.gov.ua |

Multistep Synthetic Routes to this compound

Multi-step synthesis provides a reliable and versatile approach to construct the this compound molecule with the desired substitution pattern. These routes often begin with a commercially available difluorinated precursor and build the acetic acid side chain through a series of well-established chemical transformations.

A common strategy involves the use of 2,6-difluorobenzaldehyde as a starting material. This aldehyde can be synthesized from 1,3-difluorobenzene (B1663923) through lithiation followed by formylation with N-methylformanilide. prepchem.com

The synthetic sequence from the aldehyde to the phenylacetic acid typically involves the following steps:

Reduction of the Aldehyde: The aldehyde group of 2,6-difluorobenzaldehyde is reduced to a primary alcohol, 2,6-difluorobenzyl alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Bromination of the Alcohol: The resulting 2,6-difluorobenzyl alcohol is then converted to 2,6-difluorobenzyl bromide. This transformation can be accomplished using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃). An alternative approach involves the reaction of 2,6-difluorotoluene (B1296929) with hydrobromic acid and hydrogen peroxide under light irradiation. google.com

Table 3: Synthesis of 2,6-Difluorobenzyl Bromide from 2,6-Difluorobenzaldehyde

| Step | Starting Material | Reagents | Product |

|---|

Once 2,6-difluorobenzyl bromide is obtained, the synthesis proceeds by extending the carbon chain and introducing the carboxylic acid functionality.

Nitrile Formation: The benzylic bromide is a good electrophile for nucleophilic substitution. Reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, yields 2,6-difluorophenylacetonitrile.

Hydrolysis of the Nitrile: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis, typically with aqueous sulfuric acid or hydrochloric acid, directly produces this compound. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, initially forms the carboxylate salt, which is then acidified in a separate workup step to yield the final product. A study on the non-catalytic hydrolysis of 2,6-difluorobenzonitrile (B137791) in high-temperature liquid water has shown that it proceeds through a 2,6-difluorobenzamide (B103285) intermediate to form 2,6-difluorobenzoic acid, indicating that careful control of reaction conditions is necessary to obtain the desired phenylacetic acid. researchgate.net

Table 4: Synthesis of this compound from 2,6-Difluorobenzyl Bromide

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| Cyanation | 2,6-Difluorobenzyl bromide | NaCN or KCN | 2,6-Difluorophenylacetonitrile |

| Hydrolysis | 2,6-Difluorophenylacetonitrile | H₂SO₄(aq) or NaOH(aq) followed by H₃O⁺ | This compound |

Decarboxylative reactions have emerged as powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of fluorinated compounds, these pathways can be utilized to introduce difluoromethyl (CHF₂) or related fluorinated groups.

One such approach is the nickel-catalyzed decarboxylative difluoromethylation of alkyl carboxylic acids. nih.govchemistryviews.org This method allows for the conversion of a carboxylic acid group into a difluoromethyl group with high enantioselectivity, which is particularly valuable for the synthesis of chiral fluorinated molecules. nih.govchemistryviews.org The reaction typically employs a source of the CF₂H unit, a nickel catalyst with a chiral ligand, and a photocatalyst under light irradiation. chemistryviews.org

Another relevant decarboxylative strategy is fluorodecarboxylation. For instance, the synthesis of aryl trifluoromethyl ethers can be achieved through the fluorodecarboxylation of aryloxydifluoroacetic acids using silver(II) fluoride (AgF₂). nih.govresearchgate.net This reaction proceeds via a radical mechanism where AgF₂ induces decarboxylation, and a silver(I) fluoride (AgF) species acts as the fluorine source. nih.govresearchgate.net While this example leads to a trifluoromethyl ether, the underlying principle of decarboxylative fluorination is applicable to the synthesis of various fluorinated motifs.

α,α-Difluorophenylacetic acid itself can serve as a precursor for introducing a benzylic difluoromethylene group into other molecules through a radical decarboxylative reaction. ossila.com Oxidative decarboxylation with a reagent like persulfate generates a stabilized difluorobenzyl radical, which can then add to alkenes or imines. ossila.com

Table 5: Decarboxylative Pathways for the Synthesis of Fluorinated Compounds

| Reaction Type | Substrate | Reagents/Catalysts | Product Type | Key Features |

|---|---|---|---|---|

| Decarboxylative Difluoromethylation | Alkyl Carboxylic Acids | (DMPU)₂Zn(CF₂H)₂, Ni(ClO₄)₂, Chiral Ligand, Photocatalyst | Chiral Difluoromethylated Compounds | Highly enantioselective introduction of CHF₂ group. nih.govchemistryviews.org |

| Fluorodecarboxylation | Aryloxydifluoroacetic Acids | AgF₂, AgF | Aryl Trifluoromethyl Ethers | Radical-based decarboxylation and fluorination. nih.govresearchgate.net |

| Radical Decarboxylation | α,α-Difluorophenylacetic Acid | Persulfate | Benzylic Difluoromethylene Adducts | Generates a difluorobenzyl radical for addition reactions. ossila.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of many derivatives of this compound is dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of chiral derivatives is of significant importance. Two primary strategies employed are the use of chiral auxiliaries and enzymatic kinetic resolution.

Chiral Auxiliaries:

One of the most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. The Evans oxazolidinone auxiliaries are a prominent example. In this approach, this compound is first converted to its corresponding acid chloride, which then reacts with a chiral oxazolidinone, such as (4S)-4-benzyl-2-oxazolidinone, to form an N-acyloxazolidinone. The chiral auxiliary directs the stereochemical outcome of subsequent reactions.

For instance, the enolate of this N-acyloxazolidinone can be generated and then alkylated. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to the alkylating agent approaching from the less sterically hindered face. This results in a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-substituted this compound derivative. The diastereomeric excess in such reactions is often very high, frequently exceeding 98%.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |

| (4S)-4-Benzyl-2-oxazolidinone | Alkylation | >98% |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Condensation | >95% |

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining chiral this compound derivatives. This method utilizes enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

A common approach involves the enzymatic hydrolysis of a racemic ester of this compound. For example, racemic ethyl 2,6-difluorophenylacetate can be treated with a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will preferentially hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (e.g., the (S)-ester) remains largely unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. This method can provide access to both enantiomers with high enantiomeric excess (ee). The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value), with higher values indicating better selectivity.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | Racemic ethyl 2,6-difluorophenylacetate | (S)-ethyl 2,6-difluorophenylacetate and (R)-2,6-difluorophenylacetic acid | >95% |

| Pseudomonas cepacia Lipase (PSL) | Racemic methyl 2,6-difluorophenylacetate | (S)-methyl 2,6-difluorophenylacetate and (R)-2,6-difluorophenylacetic acid | >98% |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and enhance sustainability. Key areas of focus include the use of aqueous reaction media, the development of catalyst-free and metal-free conditions, and the improvement of atom economy.

Aqueous Reaction Media for Decarboxylative Reactions

Traditional cross-coupling reactions often rely on organic solvents. The use of water as a reaction medium is a significant advancement in green chemistry. Decarboxylative cross-coupling reactions, which can be used to form the carbon-carbon bond in the synthesis of this compound derivatives, have been successfully performed in aqueous media. For example, the reaction of a malonic acid half-ester with an aryl halide can be carried out in water, often with the aid of a surfactant to facilitate the reaction between the organic and aqueous phases. This approach avoids the use of volatile and often toxic organic solvents.

Catalyst-Free and Metal-Free Conditions

The development of synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. The Willgerodt-Kindler reaction provides a potential pathway to this compound derivatives under catalyst-free conditions. This reaction typically involves the reaction of an aryl ketone, such as 2',6'-difluoroacetophenone, with sulfur and an amine (like morpholine) to form a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. While this reaction often requires high temperatures, recent developments have focused on performing it under milder, solvent-free, or microwave-assisted conditions, further enhancing its green credentials. wikipedia.org

Waste Reduction and Atom Economy in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. The synthesis of this compound from 2,6-difluorobenzyl cyanide is a route with good atom economy.

The reaction involves the hydrolysis of 2,6-difluorobenzyl cyanide. In this process, the atoms from the cyanide group are converted into the carboxylic acid group, with the nitrogen atom being released as ammonia. While not a 100% atom-economical reaction due to the loss of ammonia, it is a relatively efficient process.

Calculation of Atom Economy for the Hydrolysis of 2,6-Difluorobenzyl Cyanide:

Reactants: 2,6-Difluorobenzyl cyanide (C₈H₅F₂N, MW: 153.13 g/mol ) + 2 H₂O (MW: 18.02 g/mol )

Product: this compound (C₈H₆F₂O₂, MW: 172.13 g/mol )

Byproduct: Ammonia (NH₃, MW: 17.03 g/mol )

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (172.13 / (153.13 + 2 * 18.02)) x 100 ≈ 91.0%

This high atom economy makes the hydrolysis of 2,6-difluorobenzyl cyanide an attractive route from a green chemistry perspective.

Scale-Up Considerations and Industrial Synthesis of this compound

The industrial production of this compound requires a synthetic route that is not only efficient and high-yielding but also safe, cost-effective, and scalable. A common industrial synthesis starts from 2,6-difluorotoluene.

The process typically involves the following steps:

Side-chain bromination: 2,6-Difluorotoluene is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator to produce 2,6-difluorobenzyl bromide.

Cyanation: The resulting benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide, to yield 2,6-difluorobenzyl cyanide.

Hydrolysis: The final step is the hydrolysis of the nitrile group of 2,6-difluorobenzyl cyanide to the carboxylic acid, typically under acidic or basic conditions.

Challenges in Scale-Up:

Several challenges need to be addressed when scaling up this process:

Handling of Hazardous Reagents: The use of bromine or NBS and sodium cyanide requires stringent safety protocols due to their toxicity.

Exothermic Reactions: The bromination and cyanation reactions can be highly exothermic, necessitating efficient heat management to prevent runaway reactions.

Waste Management: The process generates waste streams, including bromide and cyanide salts, which must be treated and disposed of properly.

Process Optimization: To ensure economic viability, reaction conditions such as temperature, pressure, reaction time, and catalyst loading (if any) must be carefully optimized to maximize yield and minimize by-product formation. Continuous flow reactors are increasingly being considered for such processes to improve safety and efficiency.

Advanced Applications in Medicinal Chemistry and Drug Discovery

2,6-Difluorophenylacetic Acid as a Key Intermediate in Pharmaceutical Synthesis

The utility of this compound as a key intermediate is well-established in the synthesis of a variety of pharmaceutical compounds. Its structural features allow for diverse chemical modifications, enabling the creation of a wide array of derivatives with potential therapeutic applications.

Building Block for Active Pharmaceutical Ingredients (APIs)

This compound serves as a fundamental building block for numerous Active Pharmaceutical Ingredients (APIs). innospk.com Its fluorinated phenyl ring and carboxylic acid moiety provide a robust framework for the construction of more complex molecules. The incorporation of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, often leading to improved efficacy and a better metabolic profile. innospk.com For instance, it has been utilized in the synthesis of α-azidoacetophenones and N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea. sigmaaldrich.comsigmaaldrich.com

Scaffold for Anti-inflammatory Agents

The structural motif of this compound is particularly relevant in the design of novel anti-inflammatory agents. Phenylacetic acid derivatives, such as diclofenac, are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The difluorinated structure of this compound offers a template for developing new NSAIDs with potentially improved potency and reduced side effects. The fluorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes to reach the site of inflammation.

Role in Analgesic Drug Development

In the realm of pain management, this compound derivatives are being explored for their potential as analgesic agents. The development of new pain relief medications is a critical area of pharmaceutical research. Mefenamic acid, another phenylacetic acid derivative, is a known analgesic. researchgate.net By modifying the this compound core, researchers aim to create novel compounds that can effectively modulate pain pathways with a favorable safety profile.

Development of Enzyme Inhibitors Utilizing this compound Scaffolds

The unique electronic properties conferred by the fluorine atoms make the this compound scaffold an attractive candidate for the design of potent and selective enzyme inhibitors.

Inhibition of HIV-1 Reverse Transcriptase

The fight against Human Immunodeficiency Virus (HIV) has led to the development of various antiretroviral drugs, with reverse transcriptase (RT) being a key target. nih.govmdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). nih.gov Research has shown that derivatives of this compound can be synthesized to create novel NNRTIs. nih.gov These compounds are designed to bind to a hydrophobic pocket in the HIV-1 RT enzyme, thereby inhibiting its function and preventing viral replication. nih.gov The fluorine atoms in the scaffold can form strong interactions within the binding pocket, leading to high inhibitory potency.

Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their aberrant activity is implicated in diseases such as cancer, diabetes, and autoimmune disorders. nih.govwestminster.ac.uk Consequently, PTPs are considered important drug targets. mdpi.com The design of PTP inhibitors often involves mimics of the phosphotyrosine (pY) substrate. nih.gov While direct research on this compound derivatives as PTP inhibitors is not extensively documented, the broader class of phenylacetic acid derivatives has been investigated. For instance, non-hydrolyzable pY mimetics, such as those containing difluoromethylenephosphonate (F₂Pmp) groups, are employed to occupy the active site of PTPs. nih.gov The development of a potent and selective inhibitor for megakaryocyte protein tyrosine phosphatase 2 (PTP-MEG2) utilized an F₂Pmp fragment, demonstrating the utility of difluoro-moieties in targeting the PTP active site. nih.gov This approach highlights a potential avenue for the future investigation of this compound derivatives, where the difluorinated phenyl ring could contribute to specific interactions within the enzyme's binding pocket.

Dual Acetylcholinesterase (AChE) and BACE1 Inhibitors

Alzheimer's disease (AD) is a complex neurodegenerative disorder, and a multi-target approach is considered a promising therapeutic strategy. nih.gov Two key enzymes involved in the pathology of AD are acetylcholinesterase (AChE) and β-secretase (BACE1). nih.govnih.gov The simultaneous inhibition of both enzymes by a single molecule is a major goal in AD drug discovery. mdpi.com Research in this area has led to the screening of large molecular databases to identify novel dual inhibitors. nih.gov While specific derivatives of this compound have not been explicitly identified as lead compounds in these screenings, the general strategy involves identifying molecules that can interact with both the catalytic and peripheral anionic sites of AChE and the active site of BACE1. mdpi.com The physicochemical properties imparted by the 2,6-difluoro substitution could be advantageous in designing molecules with the potential for dual inhibition, warranting their inclusion in future screening libraries.

Exploration in Antifungal Drug Research

The rise of drug-resistant fungal infections necessitates the discovery of new antifungal agents. nih.gov One of the primary targets for antifungal drugs is the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Azole antifungals are a major class of CYP51 inhibitors. nih.gov Research into novel azole inhibitors has utilized fluorinated phenylacetic acid derivatives as starting materials. For example, 2-(2,4-difluorophenyl)acetic acid has been used in the multi-step synthesis of novel azole derivatives with potent antifungal activity. nih.gov Although this involves a different isomer, it underscores the value of difluorophenylacetic acid scaffolds in the generation of new antifungal candidates. The 2,6-difluoro substitution pattern could offer unique structural and electronic features to novel antifungal compounds, potentially leading to improved efficacy or a different resistance profile.

Investigational Studies for Cancer and Diabetes Treatment

The structural motif of this compound has been incorporated into molecules investigated for the treatment of cancer and diabetes. In oncology, kinase inhibitors are a major class of therapeutic agents. A patent for dihydronaphthyridines and related compounds as kinase inhibitors for treating proliferative diseases describes the use of 2-amino-N-(2,6-difluoro-phenyl)-acetamide in the synthesis of these potential anticancer agents. While not a direct derivative, this illustrates the utility of the 2,6-difluorophenyl moiety in building larger, more complex molecules with therapeutic potential.

In the context of diabetes, research has focused on developing agonists for free fatty acid receptors (FFARs) and inhibitors of enzymes like PTP1B. While direct studies on this compound derivatives are limited, related structures have shown promise. For example, various phenoxyalkanoic and phenylpropanoic acid derivatives have been explored as treatments for type 2 diabetes. The unique properties of the 2,6-difluorophenyl group could be leveraged to design novel compounds targeting diabetes-related pathways.

Prodrug Strategies and Drug Delivery Considerations for this compound Derivatives

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or limited bioavailability. nih.govhumanjournals.comnih.goveurekaselect.com This approach involves chemically modifying the active drug into an inactive form that, after administration, is converted back to the active parent molecule through enzymatic or chemical processes in the body. humanjournals.com

For carboxylic acid-containing drugs, such as derivatives of this compound, a common prodrug strategy is esterification to mask the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing membrane permeability. eurekaselect.com The choice of the promoiety (the chemical group attached to the parent drug) is critical and can be tailored to control the rate and site of prodrug activation. semanticscholar.org For instance, in the context of flupirtine (B1215404) analogues, where a related compound, 3,5-difluorophenylacetic acid, was used in synthesis, prodrug strategies for sulfoxide (B87167) analogues have been considered. This suggests that for derivatives of this compound, similar prodrug approaches could be employed to optimize their drug delivery properties. The design of such prodrugs would need to balance chemical stability with efficient in vivo conversion to the active form.

Agrochemical Applications and Sustainable Development

2,6-Difluorophenylacetic Acid as a Building Block for Herbicides

The incorporation of a 2,6-difluorophenyl group into the molecular structure of a herbicide can significantly influence its efficacy and selectivity. This is attributed to the unique properties of the fluorine atoms, which can alter the molecule's electronic and steric characteristics, thereby affecting its interaction with the target enzymes in weeds.

The strategic use of this compound as a precursor allows for the design of herbicides that target specific biochemical pathways in weeds, which are different from those in crops. This difference in metabolic pathways is the basis for selectivity, enabling the herbicide to control weed populations without causing significant damage to the cultivated plants.

A notable example is the synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, a potent inhibitor of the enzyme acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of essential amino acids in plants. By inhibiting AHAS, the herbicide effectively halts the growth of susceptible weeds. Research has shown that this compound exhibits significant post-emergent herbicidal activity against a range of broad-leaf weeds, while demonstrating good safety for crops such as rice, maize, and wheat.

The selectivity of such herbicides is often a result of differential metabolism between the crop and the weed. Crops may possess enzymes that can rapidly detoxify the herbicide, rendering it harmless, while weeds lack this metabolic capability. The 2,6-difluorophenyl moiety can play a role in this differential metabolism, influencing how the herbicide is recognized and processed by the plant's enzymatic systems.

Table 1: Herbicidal Activity of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide

| Feature | Description |

| Target Enzyme | Acetohydroxyacid Synthase (AHAS) |

| Mechanism of Action | Inhibition of essential amino acid biosynthesis |

| Weed Spectrum | Effective against various broad-leaf weeds |

| Crop Safety | Good selectivity in rice, maize, and wheat |

This table summarizes the key characteristics of a selective herbicide synthesized using a 2,6-difluorophenyl precursor, highlighting its mode of action and crop safety profile.

A critical aspect of modern herbicide development is ensuring that new active ingredients have a favorable environmental profile. This includes considerations of their persistence in the soil, potential for leaching into groundwater, and toxicity to non-target organisms. The use of this compound in herbicide synthesis can contribute to improved environmental sustainability.

For instance, the aforementioned AHAS-inhibiting herbicide, N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, has been found to have a shorter half-life in the soil compared to similar herbicides like Flumetsulam. This faster degradation rate reduces the risk of carryover injury to subsequent crops and minimizes the potential for long-term soil and water contamination.

The biodegradation of herbicides in the soil is a complex process involving various microorganisms. The chemical structure of the herbicide, including the presence of the 2,6-difluorophenyl group, influences its susceptibility to microbial breakdown. Research into the metabolic fate of fluorinated herbicides is ongoing to better understand their degradation pathways and the nature of their metabolites.

Furthermore, the development of sustainable agrochemical formulations is a key strategy for minimizing environmental impact. Controlled-release formulations, for example, can enhance the efficiency of the herbicide by releasing the active ingredient slowly over time. This approach can reduce the total amount of herbicide needed for effective weed control, thereby lowering the environmental load. The use of biodegradable carriers in these formulations further contributes to their sustainability.

Table 2: Comparison of Soil Half-Life for Select Herbicides

| Herbicide | Chemical Class | Soil Half-Life |

| N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide | Triazolopyrimidine Sulfonanilide | Shorter than Flumetsulam |

| Flumetsulam | Triazolopyrimidine Sulfonanilide | Longer than the difluorophenyl derivative |

This table provides a comparative overview of the soil persistence of a herbicide derived from a 2,6-difluorophenyl precursor and a related compound, illustrating the potential for improved degradation profiles.

The ongoing research and development in the field of agrochemicals, with a focus on compounds like this compound, holds the promise of delivering innovative solutions that support both agricultural productivity and environmental stewardship.

Biological Activity and Mechanistic Insights

Elucidation of Mechanism of Action through Biological Target Interaction

The mechanism of action for any biologically active compound is fundamentally defined by its interaction with specific molecular targets within a biological system, such as proteins, enzymes, or nucleic acids. Elucidating this mechanism is a critical step in drug development, as it explains the compound's pharmacological effects.

For 2,6-Difluorophenylacetic acid, its primary role is not that of a final active pharmaceutical ingredient but as a structural component used to synthesize larger compounds. googleapis.comgoogle.com For instance, it has been incorporated into the synthesis of molecules designed as modulators of protein kinases and inhibitors of protein tyrosine phosphatases (PTPs). google.comgoogle.comgoogleapis.com The biological target interaction would, therefore, be a characteristic of the final derivative molecule rather than the this compound precursor itself. The specific mechanism of these derivative compounds depends on how the 2,6-difluorophenyl group is spatially and electronically oriented to interact with the binding sites of the target protein, such as the c-Met receptor tyrosine kinase. google.comgoogleapis.com

Studies on Enzyme Inhibition Kinetics and Binding Affinities

Enzyme inhibition is a key mechanism for many therapeutic drugs. Kinetic studies are performed to characterize the nature and potency of this inhibition. Parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) quantify the inhibitor's affinity for the enzyme.

While this compound is listed as a carboxylic acid that can be used in the generation of combinatorial libraries for screening against enzymes like protein tyrosine phosphatases, specific kinetic data detailing its direct inhibitory activity are not extensively documented in publicly available literature. google.com The focus of such studies is typically on the final, more complex molecules derived from it. For example, a derivative of a related compound, F₂Pmp, was shown to be a reversible and competitive inhibitor for TC-PTP and PTP1B, with Kᵢ values of 4.1 nM and 23.1 nM, respectively. google.com

Table 1: Key Parameters in Enzyme Inhibition Kinetics

| Parameter | Description | Significance |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A common measure of inhibitor potency. A lower IC₅₀ indicates a more potent inhibitor. |

| Kᵢ (Inhibition Constant) | The dissociation constant for the inhibitor-enzyme complex. It represents the affinity of the inhibitor for the enzyme. | A more fundamental measure of inhibitor affinity. A lower Kᵢ signifies tighter binding. |

| kₒₙ (Association Rate Constant) | The rate at which the inhibitor binds to the enzyme. | Describes the speed of the initial binding event. |

| kₒff (Dissociation Rate Constant) | The rate at which the inhibitor dissociates from the enzyme. | Indicates the stability of the enzyme-inhibitor complex; a low kₒff means a long residence time. |

| Mode of Inhibition | Describes the mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive, uncompetitive). | Crucial for understanding how the inhibitor works in relation to the substrate and for optimizing its therapeutic effect. |

This table is illustrative of the types of data generated in enzyme inhibition studies and does not represent specific data for this compound.

Cellular Assays and In Vitro Efficacy Studies

Cell-based assays are essential tools for evaluating a compound's biological effect in a more complex environment than a simple enzyme assay. These assays can provide information on cellular permeability, cytotoxicity, and efficacy in a disease-relevant context.

Sensitization of Glioblastoma Cells to Chemotherapeutic Agents

Glioblastoma is an aggressive form of brain cancer known for its resistance to chemotherapy. A key therapeutic strategy involves using sensitizing agents to enhance the efficacy of standard chemotherapeutic drugs. While the dysregulation of protein kinases is a known factor in cancers, and molecules derived from precursors like 4-amino-2,6-difluorophenylacetic acid have been synthesized to target these pathways, there is no direct evidence in the reviewed literature of this compound itself being used to sensitize glioblastoma cells. google.comgoogleapis.com Research in this area typically focuses on complex inhibitors of specific signaling pathways, such as those involving the c-Met receptor, which is implicated in tumor growth and metastasis. googleapis.com

Cell-Based Antiviral Assays

Cell-based antiviral assays are used to determine a compound's ability to inhibit viral replication. These assays involve infecting host cells with a virus and then treating the cells with the test compound to measure any reduction in viral load or cytopathic effects. Although various compounds containing phenylacetic acid moieties have been explored for diverse biological activities, specific studies screening this compound for antiviral properties were not identified in the available literature. googleapis.com Its potential use would likely be as a fragment in the synthesis of more elaborate antiviral drug candidates. google.com

Computational Chemistry and Structural Biology Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an analog of 2,6-difluorophenylacetic acid, and its biological target, typically a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. walisongo.ac.id The process involves sampling a vast number of possible conformations of the ligand within the binding site and scoring them based on their binding energy. For derivatives of this compound, docking studies are crucial for identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For instance, in studies of related compounds containing the 2,6-difluorophenyl motif, docking has shown that the fluorine atoms can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket, while the carboxylic acid group can form critical hydrogen bonds with polar residues like serine or tyrosine. mdpi.combiomedpharmajournal.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic representation of the biological environment by treating the system as a collection of atoms whose movements are governed by a force field. nih.gov Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the stability of the complex. A stable RMSD profile over the simulation time suggests that the ligand remains securely bound in its docked pose. nih.govdovepress.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different regions of the protein upon ligand binding. dovepress.com

Interaction Energy: Quantifies the strength of the interaction between the ligand and the protein, providing a more detailed understanding of the binding forces.

For example, a simulation of a this compound derivative bound to an enzyme might reveal that the 2,6-difluoroaromatic ring forms stable hydrophobic interactions with key residues like valine or leucine, anchoring the molecule in the active site. mdpi.com

| Simulation Parameter | Typical Finding for a Stable Complex | Implication for this compound Analogs |

| Ligand RMSD | Low and stable fluctuation (< 3 Å) | The analog maintains a consistent binding mode within the target's active site. |

| Protein RMSF | Reduced fluctuation in binding site residues | The analog stabilizes the active site conformation upon binding. |

| Hydrogen Bonds | High occupancy (>75%) for key interactions | The carboxylic acid group forms persistent and strong hydrogen bonds with receptor residues. |

| Hydrophobic Contacts | Consistent interaction with nonpolar residues | The difluorophenyl ring is crucial for anchoring the ligand in a hydrophobic pocket. |

Free Energy Perturbation (FEP) Calculations in Drug Design

Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energies of two or more ligands to a common receptor. nih.govcresset-group.com This technique offers highly accurate predictions of ligand potency, often with an accuracy comparable to experimental methods (better than 1 kcal/mol), making it invaluable in lead optimization. drugtargetreview.comnih.gov

The FEP method is based on a thermodynamic cycle where one ligand is "alchemically" transformed into another. nih.gov This non-physical transformation is simulated twice: once with the ligands free in solvent and once with the ligands bound to the protein. The difference in the free energy of these two transformations yields the relative binding free energy (ΔΔG). cresset-group.com

In the context of designing analogs of this compound, FEP calculations can be used to:

Predict how small chemical modifications (e.g., adding a hydroxyl group, changing the position of the fluorine atoms) will affect the binding affinity.

Prioritize the synthesis of compounds that are predicted to have the highest potency, saving significant time and resources. drugtargetreview.com

Provide a deeper understanding of the structure-activity relationship at a quantitative level.

FEP calculations are computationally intensive, requiring significant computing power, often leveraging graphical processing units (GPUs) and cloud-based platforms. cresset-group.comdrugtargetreview.com

| Analog Modification (Relative to Parent) | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Implication |

| Parent (this compound) | 0.0 (Reference) | 0.0 (Reference) | Baseline affinity. |

| Add 4-hydroxyl group | -1.5 | -1.3 | Favorable modification, likely forming a new hydrogen bond. |

| Remove 2-fluoro group | +2.1 | +1.9 | Unfavorable; the fluorine atom is critical for binding. |

| Add 3-methyl group | +0.8 | +0.6 | Slightly unfavorable, likely due to a minor steric clash. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgyoutube.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov A general QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error wikipedia.org

For a series of this compound analogs, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a diverse set of analogs for a specific biological activity (e.g., IC₅₀ against a target enzyme).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. nih.gov

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the observed activity. researchgate.net

Validation: Rigorously validating the model to ensure its predictive power.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogs, helping to guide the design of more potent compounds. nih.gov

| Descriptor Type | Example Descriptor | Influence on Activity (Hypothetical) |

| Hydrophobicity | LogP (Partition Coefficient) | A positive correlation might suggest binding in a hydrophobic pocket. |

| Electronic | Hammett constant (σ) of a substituent | A negative correlation could indicate that electron-donating groups enhance activity. |

| Steric | Molar Refractivity (MR) | An optimal value might exist, beyond which steric hindrance reduces activity. |

| Topological | Wiener Index | Can capture information about molecular branching and size. |

Prediction of ADME/Tox Properties of this compound Analogs

In addition to efficacy, a successful drug candidate must possess favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. profacgen.com Computational models are widely used in the early stages of drug discovery to predict these properties, allowing for the early deselection of compounds likely to fail later in development. nih.gov

For analogs of this compound, in silico ADME/Tox profiling can predict a range of properties:

Absorption: Prediction of properties like intestinal absorption and cell permeability (e.g., Caco-2).

Distribution: Calculation of parameters such as plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by Cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Forecasting potential liabilities such as hERG channel inhibition (a marker for cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity. nih.gov

These predictions are often made using QSAR-like models or machine learning algorithms trained on large datasets of experimental data. d-nb.infocell4pharma.com By evaluating these properties computationally, chemists can modify the this compound scaffold to improve its drug-like characteristics.

| Property | Analog A (Parent) | Analog B (+ 4-OH) | Analog C (+ 4-CF₃) | Desired Profile |

| LogS (Aqueous Solubility) | -2.5 | -2.1 | -3.5 | High (> -4) |

| Caco-2 Permeability (nm/s) | 150 | 80 | 250 | Moderate to High |

| CYP2D6 Inhibition | Low Risk | Low Risk | High Risk | Low Risk |

| hERG Inhibition | Low Risk | Low Risk | Low Risk | Low Risk |

| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen |

Conformational Analysis and Spectroscopic Correlations

Conformational analysis involves identifying the low-energy, three-dimensional arrangements of a molecule, known as conformers or rotamers. The specific conformation of a molecule is often critical for its ability to bind to a biological target.

For this compound, a key conformational feature is the rotation around the bond connecting the phenyl ring and the acetic acid group. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers. Studies on structurally similar molecules, such as 2,6-difluorobenzamides, have shown that the presence of the two ortho-fluorine atoms creates steric hindrance that forces the side chain into a non-planar conformation relative to the aromatic ring. mdpi.com This pre-organized, non-planar structure can be energetically favorable for fitting into a specific binding pocket, potentially increasing binding affinity compared to a more flexible, non-fluorinated analog. mdpi.com

The results of these computational analyses can be correlated with experimental spectroscopic data:

NMR Spectroscopy: The nuclear Overhauser effect (NOE) can provide information about through-space distances between atoms, helping to confirm the preferred solution-phase conformation. nih.gov

IR and Raman Spectroscopy: The vibrational frequencies of different conformers can be calculated and compared to experimental spectra to identify which conformers are present in a sample. researchgate.net

| Dihedral Angle (C2-C1-CH₂-COOH) | Calculated Relative Energy (kcal/mol) | Predicted Population (at 298K) |

| 0° (Planar) | +3.5 | <1% |

| ± 60° (Gauche) | 0.0 | ~98% |

| ± 120° | +1.8 | ~2% |

| 180° (Planar) | +4.0 | <1% |

Future Directions and Emerging Research Areas

Novel Derivatization Strategies for Enhanced Biological Activity

The core structure of 2,6-difluorophenylacetic acid is highly amenable to various derivatization reactions, including amidation, esterification, and reduction, providing a versatile scaffold for medicinal chemistry. nbinno.com A significant area of emerging research involves the strategic modification of this compound to enhance the biological activity of its derivatives. The goal is to synthesize new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

One prominent research direction is the development of novel antibacterial agents. Scientists have designed and synthesized series of 2,6-difluorobenzamide (B103285) derivatives that function as inhibitors of the bacterial cell division protein FtsZ. nih.govresearchgate.net This protein is a crucial and highly conserved component of the bacterial cytoskeleton, making it an attractive target for new antibiotics. By modifying the core structure, researchers have explored how different substituents impact antibacterial efficacy. For instance, novel series of 3-substituted 2,6-difluorobenzamide derivatives have been evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria. nih.gov

Detailed research findings have shown that specific derivatizations lead to significant antibacterial potency. For example, certain 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy derivatives of 2,6-difluorobenzamide have demonstrated excellent activity against Bacillus subtilis and potent activity against both susceptible and resistant strains of Staphylococcus aureus. nih.gov These findings underscore the potential of targeted derivatization to create a new class of antimicrobials.

| Derivative Type | Target Bacteria | Observed Activity (MIC) |

|---|---|---|

| 3-chloroalkoxy derivative | Bacillus subtilis | 0.25-1 µg/mL |

| 3-bromoalkoxy derivative | Bacillus subtilis | 0.25-1 µg/mL |

| 3-alkyloxy derivative | Bacillus subtilis | 0.25-1 µg/mL |

| 3-chloroalkoxy derivative | Staphylococcus aureus (susceptible and resistant) | <10 µg/mL |

| 3-bromoalkoxy derivative | Staphylococcus aureus (susceptible and resistant) | <10 µg/mL |

| 3-alkyloxy derivative | Staphylococcus aureus (susceptible and resistant) | <10 µg/mL |

Applications in Materials Science and Organic Electronics

The incorporation of fluorine into organic molecules significantly alters their physical and chemical properties, making fluorinated compounds like this compound valuable precursors for advanced materials. youtube.comrsc.org The strong carbon-fluorine bond imparts high thermal and oxidative stability, chemical resistance, and low surface energy. nbinno.comrsc.org These attributes are highly desirable in the development of high-performance polymers, advanced coatings, and materials for organic electronics. innospk.comman.ac.uk

In the realm of organic electronics, fluorination plays a critical role in tuning the electronic properties of materials. rsc.org Specifically, the high electronegativity of fluorine atoms tends to lower the HOMO and LUMO energy levels of organic molecules. This modification can facilitate electron injection and improve charge carrier mobilities, which are crucial for the performance of devices like organic field-effect transistors (OFETs). rsc.org Furthermore, fluorinated materials often exhibit increased stability against oxidative degradation, leading to longer device lifetimes. rsc.org Research is ongoing to synthesize novel polymers and small molecules derived from this compound for use as semiconductors and insulators in electronic devices. lookchem.com

The potential applications extend to specialized polymers and coatings. Fluoropolymers are known for their durability, resistance to moisture, and low surface energy, which can create self-cleaning surfaces. rsc.orgchemsec.org Derivatives of this compound are being explored as monomers or additives to create new polymers with enhanced properties for use in demanding environments, from aerospace components to protective coatings. nbinno.cominnospk.com

Advanced Analytical Techniques for Characterization and Quantification

As the use of this compound and its derivatives expands, the need for advanced analytical methods for their characterization and quantification becomes more critical. The presence of fluorine atoms provides a unique handle for certain analytical techniques.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a particularly powerful tool for the quantification of fluorinated compounds. nih.govnih.gov Unlike proton NMR, the ¹⁹F NMR spectrum is often simpler, and the technique can provide direct quantitative information without the biases that can be introduced during sample preparation for other methods like mass spectrometry. nih.govnih.gov It is especially useful for quantifying total fluorine content in complex mixtures and can detect and quantify degradation products, such as trifluoroacetic acid, that are challenging for conventional liquid chromatography-mass spectrometry (LC-MS) methods. nih.govdigitellinc.com

For structural elucidation and sensitive detection, hyphenated techniques are at the forefront of research. LC-MS is a cornerstone for identifying and quantifying compounds in complex matrices. researchgate.net To overcome challenges with small, polar molecules like fluorinated acetic acids, derivatization is often employed to improve chromatographic retention and ionization efficiency. nih.gov Furthermore, the coupling of LC-MS with ¹⁹F-NMR provides both structural identification and precise quantification. digitellinc.com Other advanced techniques being explored include pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) for characterizing polymeric materials derived from fluorinated precursors and ion mobility-mass spectrometry, which can provide information on the size, shape, and charge of an ion, adding another dimension of separation and characterization. rsc.orguni.lu

| Technique | Primary Application | Key Advantages |

|---|---|---|

| ¹⁹F-NMR | Quantification | Directly quantifies fluorinated species, less bias from sample prep. nih.govnih.gov |

| LC-MS | Identification & Quantification | High sensitivity and selectivity for detecting compounds in complex mixtures. researchgate.net |

| LC-MS coupled with ¹⁹F-NMR | Structural ID & Quantification | Combines structural elucidation with precise quantification. digitellinc.com |

| Pyrolysis-GC/MS | Characterization of Polymers | Identifies the structure of fluorinated polymers. rsc.org |

| Ion Mobility-Mass Spectrometry | Structural Characterization | Provides information on ion size, shape, and structure. uni.lu |

Interdisciplinary Research Integrating Chemical Biology and Pharmacology

The most impactful future discoveries involving this compound are likely to emerge from interdisciplinary research that bridges chemistry, biology, and pharmacology. The compound serves as a valuable chemical tool for probing biological systems and as a starting point for drug discovery programs.

A prime example of this synergy is the research into inhibitors of the FtsZ protein. nih.govresearchgate.net This work integrates several disciplines:

Synthetic Chemistry: Designing and synthesizing libraries of 2,6-difluorobenzamide derivatives with systematic structural variations. nih.gov

Chemical Biology: Using these synthesized small molecules as probes to study the function of the FtsZ protein and its role in bacterial cell division. The inhibitors can be used to understand the dynamics of Z-ring formation and cytokinesis in bacteria. researchgate.net

Pharmacology & Microbiology: Evaluating the antibacterial activity of these compounds against various pathogens, determining their minimum inhibitory concentrations (MICs), and studying their mechanism of action at the cellular level. nih.gov

This integrated approach not only leads to potential new therapeutic agents but also deepens the fundamental understanding of bacterial physiology. Future research will likely apply this interdisciplinary model to other biological targets. For instance, the fluorinated phenylacetic acid scaffold could be used to develop inhibitors for other enzymes, such as kinases, where the fluorine atoms can modulate binding affinity and selectivity. nbinno.com By combining computational design, chemical synthesis, and biological testing, researchers can accelerate the discovery of new bioactive molecules derived from this compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Difluorophenylacetic acid, and how is the product characterized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of 1,3-difluorobenzene with chloroacetic acid derivatives, followed by hydrolysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C and ¹⁹F-NMR) to confirm fluorine substitution patterns and aromatic proton integration. High-resolution mass spectrometry (HRMS) validates molecular weight (172.13 g/mol), while melting point analysis (98–102°C) confirms purity .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Due to its irritant properties (skin, eyes, respiratory system), use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes. Store in airtight containers away from oxidizing agents. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols .

Q. What key physical properties are critical for experimental reproducibility?

- Methodological Answer : Key parameters include melting point (100–102°C), density (1.373 g/cm³), and solubility in polar aprotic solvents (e.g., DMSO, acetone). Consistency in these properties ensures reliable reaction conditions. Discrepancies in reported boiling points (e.g., 251.6°C at 760 mmHg) should be resolved by cross-referencing multiple sources .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in organic synthesis?

- Methodological Answer : The ortho-fluorine atoms induce strong electron-withdrawing effects, enhancing the acidity of the acetic acid moiety (pKa ~2.5–3.0). This facilitates deprotonation for nucleophilic substitutions or coupling reactions. Computational studies (DFT) can model charge distribution, while kinetic experiments compare reaction rates with non-fluorinated analogs .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting fluorinated byproducts (e.g., mono- or tri-fluorinated isomers). Gas chromatography (GC) with flame ionization detection (FID) quantifies volatile impurities. Validate methods using certified reference materials .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., molecular formula discrepancies)?

- Methodological Answer : Discrepancies (e.g., C₈H₆F₂O₂ vs. C₈H₅F₂O₂) may arise from synthesis byproducts or analytical errors. Cross-validate via elemental analysis, isotopic pattern matching in HRMS, and X-ray crystallography. Review synthesis protocols in original literature to identify potential side reactions .

Q. What is the pharmacological relevance of this compound in drug discovery?

- Methodological Answer : The compound serves as a precursor for fluorinated bioactive molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Structure-activity relationship (SAR) studies leverage its fluorine atoms to enhance metabolic stability and target binding. In vitro assays (e.g., enzyme inhibition) assess derivatized analogs .

Q. How can this compound be distinguished from structurally similar fluorinated phenylacetic acids (e.g., 2,3,4-trifluoro derivatives)?

- Methodological Answer : Use ¹⁹F-NMR to identify distinct fluorine coupling patterns. For example, 2,6-difluoro substitution shows a singlet for equivalent ortho-fluorines, while 2,3,4-trifluoro derivatives exhibit complex splitting. Differential scanning calorimetry (DSC) also distinguishes melting points (e.g., 100–102°C vs. 243.7°C for 2,3,4-trifluoro) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。